Ethynamine, N,N-diethyl-2-(trimethylsilyl)-
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Overview
Description
Ethynamine, N,N-diethyl-2-(trimethylsilyl)- is a chemical compound with the molecular formula C9H19NSi and a molecular weight of 169.34 g/mol.
Preparation Methods
The synthesis of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- can be achieved through several synthetic routes. One common method involves the reaction of triethyl orthoformate with amines in a one-pot synthesis . This method offers advantages such as easy automation, higher product yields, minimal waste generation, and operational simplicity . Another approach involves the reduction of nitriles or amides and nitro compounds, as well as reactions involving alkyl groups such as S_N2 reactions of alkyl halides with ammonia or other amines .
Chemical Reactions Analysis
Ethynamine, N,N-diethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Ethynamine, N,N-diethyl-2-(trimethylsilyl)- has a wide range of scientific research applications, including:
Chemistry: It acts as a reagent in the preparation of α-hydroxyacyl-AMS macrocycles, which are inhibitors of amino acid adenylation enzymes.
Biology: Its unique properties make it useful in various biological studies and experiments.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Ethynamine, N,N-diethyl-2-(trimethylsilyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as a reagent in the preparation of α-hydroxyacyl-AMS macrocycles, which inhibit amino acid adenylation enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Ethynamine, N,N-diethyl-2-(trimethylsilyl)- can be compared with other similar compounds such as:
N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group on the nitrogen atom.
N-ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with a methyl group and a propyl group on the nitrogen atom. The uniqueness of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- lies in its trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar amines.
Properties
IUPAC Name |
N,N-diethyl-2-trimethylsilylethynamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NSi/c1-6-10(7-2)8-9-11(3,4)5/h6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTCNMGPGWISPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C#C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465711 |
Source
|
Record name | Ethynamine, N,N-diethyl-2-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33567-68-9 |
Source
|
Record name | Ethynamine, N,N-diethyl-2-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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